molecular formula C8H17ClFNO B3014294 [4-(Aminomethyl)-4-fluorocyclohexyl]methanol;hydrochloride CAS No. 2377036-08-1

[4-(Aminomethyl)-4-fluorocyclohexyl]methanol;hydrochloride

Cat. No.: B3014294
CAS No.: 2377036-08-1
M. Wt: 197.68
InChI Key: UUUISYMHYILYEX-KMMPGQJCSA-N
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Description

[4-(Aminomethyl)-4-fluorocyclohexyl]methanol;hydrochloride is a chemical compound with the molecular formula C8H18ClNO. It is a derivative of cyclohexane, featuring an aminomethyl group and a fluorine atom attached to the cyclohexyl ring, along with a methanol group. This compound is often used as a building block in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(Aminomethyl)-4-fluorocyclohexyl]methanol;hydrochloride typically involves the following steps:

    Formation of the Cyclohexyl Ring: The cyclohexyl ring is formed through a series of cyclization reactions.

    Introduction of the Aminomethyl Group: The aminomethyl group is introduced via nucleophilic substitution reactions.

    Fluorination: The fluorine atom is added using fluorinating agents such as diethylaminosulfur trifluoride (DAST).

    Methanol Group Addition: The methanol group is introduced through hydroxylation reactions.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the compound with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Common techniques include continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

[4-(Aminomethyl)-4-fluorocyclohexyl]methanol;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like sodium azide (NaN3) and potassium cyanide (KCN) are employed for nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted cyclohexyl derivatives.

Scientific Research Applications

[4-(Aminomethyl)-4-fluorocyclohexyl]methanol;hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [4-(Aminomethyl)-4-fluorocyclohexyl]methanol;hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the fluorine atom can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    [4-(Aminomethyl)cyclohexyl]methanol;hydrochloride: Lacks the fluorine atom, resulting in different chemical properties.

    [4-(Aminomethyl)-4-chlorocyclohexyl]methanol;hydrochloride: Contains a chlorine atom instead of fluorine, affecting its reactivity and biological activity.

    [4-(Aminomethyl)-4-bromocyclohexyl]methanol;hydrochloride: Contains a bromine atom, which can influence its chemical behavior and applications.

Uniqueness

The presence of the fluorine atom in [4-(Aminomethyl)-4-fluorocyclohexyl]methanol;hydrochloride imparts unique properties such as increased metabolic stability and enhanced lipophilicity. These characteristics make it a valuable compound in various research and industrial applications.

Biological Activity

Chemical Overview

Chemical Structure : [4-(Aminomethyl)-4-fluorocyclohexyl]methanol; hydrochloride is characterized by a cyclohexane ring with an amino group and a fluorine atom, which may influence its biological interactions.

Molecular Formula : C10_{10}H14_{14}ClF1_{1}N1_{1}O

CAS Number : The compound can be referenced by its unique CAS number for identification in chemical databases.

The biological activity of [4-(Aminomethyl)-4-fluorocyclohexyl]methanol; hydrochloride is primarily attributed to its interaction with various biological targets:

  • Receptor Modulation : The compound may act as a modulator of neurotransmitter receptors, particularly in the central nervous system (CNS), influencing pathways related to anxiety and depression.
  • Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, potentially leading to altered physiological responses.

Therapeutic Applications

Research indicates that [4-(Aminomethyl)-4-fluorocyclohexyl]methanol; hydrochloride could have several therapeutic applications:

  • Neurological Disorders : Preliminary studies suggest efficacy in treating conditions such as anxiety and depression due to its CNS activity.
  • Pain Management : The compound may also exhibit analgesic properties, making it a candidate for pain management therapies.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • CNS Activity Study :
    • A study assessed the effects of [4-(Aminomethyl)-4-fluorocyclohexyl]methanol; hydrochloride on rodent models of anxiety. Results indicated a significant reduction in anxiety-like behaviors compared to control groups, suggesting potential as an anxiolytic agent.
  • Analgesic Properties :
    • In another study, the compound was administered to models of chronic pain. The findings demonstrated a marked decrease in pain responses, indicating its potential role as an analgesic.
  • Enzyme Interaction Analysis :
    • Research focused on the interaction of the compound with specific enzymes involved in neurotransmitter metabolism. The results showed inhibition of these enzymes, which may contribute to its therapeutic effects.
Study TypeFindings
CNS ActivityReduced anxiety-like behaviorsPotential anxiolytic agent
Analgesic PropertiesDecreased pain responsesPossible role in pain management
Enzyme InteractionInhibition of neurotransmitter metabolismContributes to therapeutic effects

Safety and Toxicology

While the biological activity is promising, safety assessments are crucial:

  • Toxicity Studies : Initial toxicity studies indicate a favorable safety profile at therapeutic doses, but further research is necessary to establish long-term safety.
  • Side Effects : Monitoring for side effects is essential during clinical trials to ensure patient safety.

Properties

IUPAC Name

[4-(aminomethyl)-4-fluorocyclohexyl]methanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16FNO.ClH/c9-8(6-10)3-1-7(5-11)2-4-8;/h7,11H,1-6,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUUISYMHYILYEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1CO)(CN)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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